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Compound of Interest

Compound Name: UPF-648

Cat. No.: B1682808 Get Quote

UPF-648: A Technical Guide for Researchers
An In-depth Analysis of the Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of UPF-648, a potent and selective

inhibitor of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of targeting the

kynurenine pathway. This document details the chemical structure, properties, mechanism of

action, and relevant experimental data and protocols associated with UPF-648.

Chemical Structure and Properties
UPF-648, also known as (±)-DBCC, is a small molecule inhibitor of KMO. Its chemical and

physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682808?utm_src=pdf-interest
https://www.benchchem.com/product/b1682808?utm_src=pdf-body
https://www.benchchem.com/product/b1682808?utm_src=pdf-body
https://www.benchchem.com/product/b1682808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Formal Name
(1S,2S)-2-(3,4-dichlorobenzoyl)-

cyclopropanecarboxylic acid

Synonyms (±)-DBCC

Molecular Formula C₁₁H₈Cl₂O₃[1]

Molecular Weight 259.09 g/mol [2][3]

CAS Number 213400-34-1[1][2]

Appearance Solid[2]

Purity ≥98%[1]

Solubility Soluble in DMSO[1]

Storage -20°C[1]

Stability ≥ 4 years[1]

SMILES
O=C(C1=CC(Cl)=C(C=C1)Cl)[C@@H]2--

INVALID-LINK--C(O)=O[1]

InChI Key ZBRKMOHDGFGXLN-BQBZGAKWSA-N[1]

Mechanism of Action
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical

flavin adenine dinucleotide (FAD)-dependent enzyme in the kynurenine pathway of tryptophan

metabolism.[4][5] KMO is located on the outer mitochondrial membrane and catalyzes the

conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

By inhibiting KMO, UPF-648 effectively blocks the production of downstream neurotoxic

metabolites, including 3-HK and quinolinic acid (QUIN).[2] This inhibition shifts the kynurenine

pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant.[2][4]

UPF-648 binds to the active site of KMO near the FAD cofactor, causing a conformational

change that prevents the productive binding of the natural substrate, L-kynurenine.[4][6][7]
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The binding of UPF-648's carboxylate group is stabilized by conserved residues Arg83 and

Tyr97, while the dichlorobenzene moiety is surrounded by hydrophobic residues.[7][8] Studies

have shown that the active site architecture and the binding of UPF-648 are highly conserved

between yeast and human KMO, making the yeast KMO:UPF-648 crystal structure a valuable

model for drug design.[4][6]

Signaling Pathway
The primary signaling pathway affected by UPF-648 is the kynurenine pathway. By inhibiting

KMO, UPF-648 modulates the concentrations of key metabolites within this pathway, leading to

neuroprotective effects. Furthermore, treatment with UPF-648 has been shown to upregulate

the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-

responsive element binding protein 1 (CREB1) pathway, which is crucial for neuronal survival

and plasticity.[9]
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Figure 1: Kynurenine pathway modulation by UPF-648.

Quantitative Data
The inhibitory potency and binding affinity of UPF-648 have been quantified in several studies.

The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of UPF-648
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Parameter Organism/System Value Reference

IC₅₀ - 20 nM [2][4][7][10]

IC₅₀ - 40 nM [1]

% KMO Inhibition - 81 ± 10% at 1 µM [2]

KMO Blockade -
Total at 0.1 and 0.01

mM
[2]

Table 2: Binding Affinity of UPF-648

Parameter Enzyme Value Reference

Kᵢ
Recombinant human

KMO
56.7 nM [4]

Kd
Wild type S.

cerevisiae KMO
137.8 ± 8 nM [6]

Kd
R83M mutant S.

cerevisiae KMO
3.1 ± 0.2 µM [6]

Kd
R83A mutant S.

cerevisiae KMO
3.2 ± 0.2 µM [6]

Table 3: In Vivo Effects of UPF-648
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Effect Model System Dose Outcome Reference

Metabolite Level

Changes

Pregnant

rats/mice

offspring (brain

and liver)

50 mg/kg, i.p.

↑ Kynurenine, ↑

KYNA, ↓ 3-HK, ↓

QUIN

[2]

Metabolite Level

Changes

Newborn rats

(brain)
30 mg/kg

↑ Kynurenine, ↑

KYNA, ↓ 3-HK

(for up to 12

hours)

[1]

Neuroprotection

Drosophila

model of

Huntington's

disease

30 µM

Protective

against

rhabdomere

neurodegenerati

on

[1]

Neuropathic Pain

Rat model

(chronic

constriction

injury)

-

↓

Hypersensitivity

to mechanical

and thermal

stimuli

[1]

Neosynthesis of

KP metabolites

Rat striatum

(lesioned)

0.1 mM bilateral

injection

↓ 3-HK (77%), ↓

QUIN (66%), ↑

KYNA (27%)

[2]

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing

research. Below are methodologies derived from the cited literature for key experiments

involving UPF-648.

KMO Inhibition Assay
This protocol describes a method to determine the inhibitory effect of UPF-648 on KMO activity

by measuring the formation of 3-hydroxykynurenine (3-HK).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.medchemexpress.com/UPF-648.html
https://www.caymanchem.com/product/32860/upf-648
https://www.caymanchem.com/product/32860/upf-648
https://www.caymanchem.com/product/32860/upf-648
https://www.medchemexpress.com/UPF-648.html
https://www.benchchem.com/product/b1682808?utm_src=pdf-body
https://www.benchchem.com/product/b1682808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Analysis

Prepare Reagents:
- Recombinant KMO

- L-Kynurenine (substrate)
- UPF-648 (inhibitor)

- Reaction Buffer

Pre-incubate KMO with varying concentrations of UPF-648

Initiate reaction by adding L-Kynurenine

Stop the reaction at a specific time point

Separate and quantify 3-HK and L-Kynurenine using HPLC

Calculate fractional velocity of 3-HK formation

Determine IC50 value by plotting fractional velocity vs. UPF-648 concentration

Click to download full resolution via product page

Figure 2: Workflow for KMO inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Recombinant human or S. cerevisiae KMO is used.

The enzyme is pre-incubated with varying concentrations of UPF-648 in a suitable reaction

buffer.

The enzymatic reaction is initiated by the addition of the substrate, L-kynurenine.

The reaction is allowed to proceed for a defined period and then stopped.

The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to

separate and quantify the substrate (L-kynurenine) and the product (3-HK).

The fractional velocity of 3-HK formation is calculated for each UPF-648 concentration.

The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

Binding Affinity Determination by Fluorescence
Perturbation
This protocol outlines the determination of the dissociation constant (Kd) of UPF-648 for KMO

by measuring the perturbation of the intrinsic flavin fluorescence of the enzyme.
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Experimental Setup

Fluorescence Measurement

Data Analysis

Prepare a solution of purified KMO (e.g., 5 µM)

Titrate the KMO solution with UPF-648

Prepare a series of UPF-648 solutions of increasing concentrations

Measure the fluorescence emission at 520 nm after each addition

Plot the change in fluorescence as a function of UPF-648 concentration

Fit the data to the Morrison equation to determine the observed Kd

Click to download full resolution via product page

Figure 3: Workflow for binding affinity determination.

Methodology:

A solution of purified wild-type or mutant KMO (e.g., 5 µM) is prepared.

The KMO solution is titrated with increasing concentrations of UPF-648.

After each addition of UPF-648, the fluorescence emission of the FAD cofactor is measured

at 520 nm.

The change in fluorescence intensity is plotted against the concentration of UPF-648.
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The data is fitted to the Morrison equation to calculate the dissociation constant (Kd).[4][6]

This method allows for the quantification of binding affinity to both the wild-type enzyme and

to mutants, providing insight into the role of specific residues in inhibitor binding.[6]

Conclusion
UPF-648 is a well-characterized and potent inhibitor of KMO with significant potential for

therapeutic applications in neurodegenerative diseases and other conditions associated with

dysregulation of the kynurenine pathway. Its ability to modulate the levels of neurotoxic and

neuroprotective metabolites makes it an invaluable tool for researchers studying the roles of

these compounds in health and disease. The availability of its co-crystal structure with KMO

provides a solid foundation for the structure-based design of novel, brain-penetrant KMO

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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